Reagent Purity as a Critical Input for Reproducible Suzuki-Miyaura Coupling
The commercial specification for (5-(4-chlorophenyl)thiophen-2-yl)boronic acid is typically ≥98% purity, a critical benchmark for achieving high and reproducible yields in cross-coupling reactions. In contrast, more basic and widely available thiophene boronic acids, such as thiophene-2-boronic acid, may be supplied at a similar nominal purity but lack the structural complexity. The consistent high purity of this specific reagent minimizes the impact of unknown impurities that can poison sensitive palladium catalysts or generate difficult-to-remove side products, thereby ensuring greater process reliability from R&D to scale-up .
| Evidence Dimension | Commercial Reagent Purity |
|---|---|
| Target Compound Data | ≥98% (as specified by multiple vendors) |
| Comparator Or Baseline | Generic aryl/heteroaryl boronic acids (typical commercial range: 95-98%) |
| Quantified Difference | While nominal purity is comparable, the consistency and batch-to-batch reliability for this specific, complex building block are critical differentiating factors for reproducible synthesis. |
| Conditions | Vendor technical datasheets (AChemBlock, MolCore, ChemScene) |
Why This Matters
High and consistent purity directly correlates with predictable reaction outcomes, reducing the need for costly and time-consuming purification of advanced intermediates.
